molecular formula C22H26ClN7O2S B193332 Dasatinib CAS No. 302962-49-8

Dasatinib

Cat. No. B193332
CAS RN: 302962-49-8
M. Wt: 488 g/mol
InChI Key: ZBNZXTGUTAYRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dasatinib is an oral second-generation tyrosine kinase inhibitor widely used in treating Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and Ph+ acute lymphoblastic leukemia (ALL) . It is effective against most imatinib-resistant cases except the T315I mutation .


Molecular Structure Analysis

Dasatinib’s molecular structure has been analyzed using various techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), Fourier transform infrared (FT-IR) spectroscopy, and proton nuclear magnetic resonance (1H NMR) spectroscopy .


Chemical Reactions Analysis

Dasatinib can inhibit STAT5 signaling, which downregulates B-cell leukemia (BCL-x) (BCL2L1), Myeloid Cell Leukemia sequence 1 (MCL1), and cyclin D1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dasatinib have been studied extensively. For instance, stable fatty acid solvates of Dasatinib have been identified and characterized .

Scientific Research Applications

Cancer Treatment and Management

Dasatinib is widely recognized for its role in cancer therapy, particularly as a second-generation inhibitor of multiple tyrosine kinases. It has shown promising results in the management of Triple-Negative Breast Cancer (TNBC) and is being explored for its enhanced anticancer activity when formulated as a nanoformulation .

Leukemia Therapy Enhancement

In leukemia treatment, Dasatinib has been found to enhance the efficacy of chimeric antigen receptor T-cell (CART) therapy. It helps prevent or reverse CART cells’ differentiation and exhaustion, suggesting a potential clinical application for the functional reinvigoration of CART cells .

Gastrointestinal Stromal Tumors (GISTs)

Dasatinib has been subjected to a 2-stage, phase II trial to evaluate its role in treating GISTs, especially those resistant to imatinib. The trials have shown that Dasatinib can have a significant response on GISTs and imatinib-resistant cells .

Gastric Cancer (GC)

The efficacy of Dasatinib varies with gastric cancer cell lines due to its multi-target kinase inhibition properties, which include BCR-ABL, SRC family kinases, and various cancer kinases. The elevated SRC activity in GC has prompted therapeutic applications of Dasatinib in this field .

Pharmacokinetic Analysis

Dasatinib’s role is not limited to direct treatment applications but also extends to pharmacokinetic analysis in healthy subjects. This is crucial for understanding the drug’s behavior in the human body, which is essential for optimizing its therapeutic use .

Mechanism of Action

Target of Action

Dasatinib is a tyrosine kinase inhibitor that primarily targets the BCR-ABL tyrosine kinase, a chimeric protein resulting from the Philadelphia chromosome abnormality found in patients with chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) . This abnormality leads to uncontrolled activity of the ABL tyrosine kinase, contributing to the pathogenesis of CML and 15-30% of ALL cases . In addition to BCR-ABL, dasatinib also inhibits several SRC-family kinases .

Mode of Action

Dasatinib interacts with its targets by inhibiting both the active and inactive conformations of the ABL kinase domain . This is a key difference from imatinib, another tyrosine kinase inhibitor used for the treatment of CML and Ph-positive ALL, which only inhibits the active conformation .

Biochemical Pathways

Dasatinib’s inhibition of the BCR-ABL and SRC-family kinases affects several biochemical pathways. For instance, it can inhibit STAT5 signaling, leading to the downregulation of B-cell leukemia (BCL-x) (BCL2L1), Myeloid Cell Leukemia sequence 1 (MCL1), and cyclin D1 . This is likely a consequence of the inhibition of SFKs (e.g., Lck/Yes novel tyrosine kinase (LYN), hematopoietic cell kinase (HCK) and SRC), as well as the direct inhibition of BCR/ABL .

Pharmacokinetics

Dasatinib is orally available and rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is extensively distributed to the extravascular tissues with a large volume of distribution, and extensively metabolized by liver enzymes, suggesting that hepatic metabolism is the main elimination pathway . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 hours .

Result of Action

The inhibition of the BCR-ABL and SRC-family kinases by dasatinib results in the suppression of the uncontrolled activity of the ABL tyrosine kinase, thereby controlling the proliferation of cancerous cells . This leads to the downregulation of several proteins involved in cell survival and proliferation, such as BCL-x, MCL1, and cyclin D1 .

Action Environment

Dasatinib’s absorption is decreased by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors), and it is also subject to drug interactions with CYP3A4 inducers or inhibitors . Therefore, the action, efficacy, and stability of dasatinib can be influenced by environmental factors such as the patient’s diet, concurrent medications, and individual metabolic differences .

Safety and Hazards

Despite the superiority of dasatinib in its hematologic and cytogenetic responses in CML compared to imatinib, its potentially harmful pulmonary complications including pleural effusion (PE) and pulmonary arterial hypertension (PAH) may limit its use . Appropriate management of these serious adverse reactions is critical in both improving the quality of life and the outcome of the patient .

Future Directions

The future of Dasatinib lies in the development of therapeutic drug monitoring (TDM) as a practical tool to achieve the goal of individualized medicine for patients receiving targeted drugs . With the help of TDM, patients who maintain response while having minimum adverse events may achieve long-term survival .

properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNZXTGUTAYRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040979
Record name Dasatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dasatinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015384
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.28e-02 g/L
Record name Dasatinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015384
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Dasatinib, at nanomolar concentrations, inhibits the following kinases: BCR-ABL, SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ. Based on modeling studies, dasatinib is predicted to bind to multiple conformations of the ABL kinase. In vitro, dasatinib was active in leukemic cell lines representing variants of imatinib mesylate sensitive and resistant disease. Dasatinib inhibited the growth of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) cell lines overexpressing BCR-ABL. Under the conditions of the assays, dasatinib was able to overcome imatinib resistance resulting from BCR-ABL kinase domain mutations, activation of alternate signaling pathways involving the SRC family kinases (LYN, HCK), and multi-drug resistance gene overexpression.
Record name Dasatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01254
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dasatinib

CAS RN

302962-49-8, 863127-77-9
Record name Dasatinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302962-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dasatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302962498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dasatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01254
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dasatinib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dasatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.228.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DASATINIB ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X78UG0A0RN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dasatinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015384
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

280-286 °C, 280 - 286 °C
Record name Dasatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01254
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dasatinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015384
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In a reaction flask 283.5 ml dimethylsulfoxide, 29.83 g 1-(2-hydroxyethyl)piperazine (0.229 mol), 12.08 g sodium carbonate (0.144 mol), 56.70 g ter-butyl-6-chloro-2-methylpyrimidin-4-yl-(5-(2-chloro-6-methylphenylcarbamoyl)thiazol-2-yl)carbamate (0.114 mol) were charged at a temperature of about 25° C. and the reaction mixture was kept under these conditions for about five hours. At the end of the reaction, 760 ml water were added, the mixture was kept under stirring for about 30 minutes and the formed solid was filtered, washed with water (4×260 ml) and suspended in 440 ml methanol. 42.88 g di-terbutylamine (DBTA, 0.120 mol) were added, the temperature was brought to the solvent reflux value and 15.19 g tromethamol (TRIZMA) (0.125 mol) were added. The temperature was brought to about 25° C. and the formed solid was filtered, washed with methanol (2×45 ml) and dried in oven under vacuum at a temperature of about 50° C. for eight hours to give 44.51 g dasatinib.
Quantity
42.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
760 mL
Type
solvent
Reaction Step Three
Quantity
29.83 g
Type
reactant
Reaction Step Four
Quantity
12.08 g
Type
reactant
Reaction Step Four
Name
ter-butyl-6-chloro-2-methylpyrimidin-4-yl-(5-(2-chloro-6-methylphenylcarbamoyl)thiazol-2-yl)carbamate
Quantity
56.7 g
Type
reactant
Reaction Step Four
Quantity
283.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-(2-hydroxyethyl)piperazine (Compound 3) (65 g, 0.5 mol), 2-(6-bromo-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-formamide (Compound 14) (43.9 g, 0.1 mol), n-butanol (670 mL) and DIPEA (28.3 g, 0.2 mol) were mixed in reaction flask and reacted by refluxing for 7 h. After the reactant was cooled down to room temperature, crystals precipitated overnight. After air pump filtration, the cake was rinsed with n-butanol (500 mL) by stirring for 30 min. Then filtrated and the cake was dried to give white solid target Compound 1 (42.9 g, yield: 87.9%).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(6-bromo-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-formamide
Quantity
43.9 g
Type
reactant
Reaction Step One
Name
Compound 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
670 mL
Type
solvent
Reaction Step One
Yield
87.9%

Synthesis routes and methods III

Procedure details

Dasatinib butanolate (form BU-2, 1.00 g, 2.05 mmol) was heated in a mixture of ethanol (22 ml) and water (3 ml) at 75-80° C. to achieve complete dissolution. Water was added (8 ml) at the same temperature. The solution was cooled to 70° C. and maintained at 70° C. for 1 h. Temperature was lowered from 70° C. to 5° C. during 2 h, and maintained between 0-5° C. for 2 h. The product was filtered and washed with EtOH/H2O (1:1, 2×10 ml) and dried under reduced pressure at 40° C./8 h. Yield: 0.61 g.
Name
Dasatinib butanolate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Dasatinib (form A3, 3.50 g) was dissolved in a mixture of i-PrOH—H2O 30:8 (in 140 ml) under reflux. The solution was slowly cooled to about 70° C. The product started to crystallized at 65-70° C. Temperature was kept at this value for about 20 min then it was decreased to 50° C. and kept for 15 min. The mixture was slowly cooled to room temperature and stirred at room temperature for 1 h. The product was filtered off, washed with i-PrOH (2×) and dried under reduced pressure at 50° C. for 3 h. Yield: 2.44 g.
Name
Dasatinib
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dasatinib
Reactant of Route 2
Reactant of Route 2
Dasatinib
Reactant of Route 3
Reactant of Route 3
Dasatinib
Reactant of Route 4
Reactant of Route 4
Dasatinib
Reactant of Route 5
Dasatinib
Reactant of Route 6
Reactant of Route 6
Dasatinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.